Benzenemethanamine, N-butyl-3-chloro-5-nitro-

Description

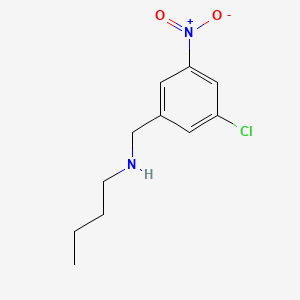

Benzenemethanamine, N-butyl-3-chloro-5-nitro- (IUPAC name: N-butyl-3-chloro-5-nitrobenzylamine) is a substituted aromatic amine characterized by a benzene ring with a methanamine group (-CH₂NH₂) at the para position. The amine nitrogen is substituted with a butyl group (-C₄H₉), while the benzene ring features chloro (-Cl) and nitro (-NO₂) substituents at the 3- and 5-positions, respectively.

Properties

CAS No. |

90390-41-3 |

|---|---|

Molecular Formula |

C11H15ClN2O2 |

Molecular Weight |

242.70 g/mol |

IUPAC Name |

N-[(3-chloro-5-nitrophenyl)methyl]butan-1-amine |

InChI |

InChI=1S/C11H15ClN2O2/c1-2-3-4-13-8-9-5-10(12)7-11(6-9)14(15)16/h5-7,13H,2-4,8H2,1H3 |

InChI Key |

LQKPXLHAQOGOCI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNCC1=CC(=CC(=C1)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

The synthesis of Benzenemethanamine, N-butyl-3-chloro-5-nitro- can be achieved through various synthetic routes. One common method involves the nitration of N-butylbenzylamine followed by chlorination. The reaction conditions typically include the use of concentrated nitric acid and sulfuric acid for nitration, and chlorine gas or a chlorinating agent for the chlorination step . Industrial production methods may involve continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

Benzenemethanamine, N-butyl-3-chloro-5-nitro- undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding nitro and chloro derivatives.

Reduction: Reduction of the nitro group can be achieved using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or using chemical reductants like iron and hydrochloric acid.

Substitution: The chlorine atom in the compound can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Scientific Research Applications

Benzenemethanamine, N-butyl-3-chloro-5-nitro- has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.

Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Benzenemethanamine, N-butyl-3-chloro-5-nitro- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chlorine atom can participate in electrophilic aromatic substitution reactions, further modifying the compound’s activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Chloro and Nitro Groups

The presence of chloro and nitro groups at the 3- and 5-positions introduces strong electron-withdrawing effects, which influence the compound’s electronic profile and reactivity. Comparisons can be drawn to:

- 1-(3-Bromo-5-chloro-2-methoxyphenyl)-N-methylmethanamine (CAS 1082945-36-5): This analog replaces the nitro group with bromo (-Br) and adds a methoxy (-OCH₃) group at position 2. Methoxy groups are electron-donating, contrasting with nitro’s electron-withdrawing nature, which may reduce ring electrophilicity .

Benzeneethanamine, 2,5-dimethoxy-N-(phenylmethyl)- (CAS 113966-97-5) :

The absence of nitro or chloro substituents here results in a less polarized aromatic system. The phenylmethyl group on the amine enhances steric bulk compared to the butyl group, likely reducing solubility in polar solvents .

Table 1: Substituent Impact on Key Properties

| Compound | Substituents (Positions) | Key Effects |

|---|---|---|

| N-butyl-3-chloro-5-nitro- | -Cl (3), -NO₂ (5) | High polarity, electrophilic ring |

| 3-Bromo-5-chloro-2-methoxy-N-methyl- | -Br (3), -Cl (5), -OCH₃ (2) | Increased MW, mixed electronic effects |

| 2,5-Dimethoxy-N-(phenylmethyl)- | -OCH₃ (2,5), -CH₂Ph | Low reactivity, high steric hindrance |

Alkyl Chain Variations on the Amine Group

The N-butyl group distinguishes this compound from analogs with shorter or aromatic amine substituents:

- The butyl group, being non-halogenated, likely offers greater metabolic stability .

Table 2: Amine Substituent Comparisons

| Compound | Amine Group | Solubility (Predicted) | Metabolic Stability |

|---|---|---|---|

| N-butyl-3-chloro-5-nitro- | -C₄H₉ | Moderate (lipophilic) | High |

| N-(phenylmethylene)- | -CH₂Ph | Low | Moderate |

| N-(2-chloroethyl)-3,5-dimethyl- | -CH₂CH₂Cl | High (polar) | Low (reactive) |

Research Findings and Gaps

Physicochemical Properties

- Polarity : The nitro group’s strong electron-withdrawing nature increases the compound’s polarity, making it more soluble in polar aprotic solvents (e.g., DMSO) compared to bromo or methoxy analogs .

Biological Activity

Benzenemethanamine, N-butyl-3-chloro-5-nitro- is an organic compound that has attracted attention due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chemical Formula : C10H13ClN2O2

- Molecular Weight : Approximately 228.67 g/mol

- Functional Groups : Contains a nitro group (-NO2), a chloro group (-Cl), and an amine group (-NH2).

These structural components are crucial for its biological interactions and activity.

The biological activity of benzenemethanamine, N-butyl-3-chloro-5-nitro- can be attributed to its ability to interact with various biological targets:

- Enzyme Interaction : The compound may act as an electrophile, participating in substitution reactions that can modify enzyme activity. This could lead to inhibition or modulation of specific metabolic pathways.

- Receptor Modulation : Its structural features suggest that it might interact with neurotransmitter receptors or other cellular receptors, influencing physiological responses.

Biological Activities

Research indicates that benzenemethanamine derivatives exhibit a range of biological activities:

- Antimicrobial Activity : Some studies have shown that compounds with similar structures possess antibacterial properties. This is likely due to their ability to disrupt bacterial cell walls or interfere with metabolic processes.

- Antitumor Effects : There is evidence suggesting that nitro-substituted aromatic amines can exhibit anticancer properties through mechanisms such as inducing apoptosis in cancer cells or inhibiting tumor growth.

- Anti-inflammatory Properties : Compounds related to benzenemethanamine have demonstrated potential in reducing inflammation, possibly by modulating inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Inhibition of gram-positive bacteria | |

| Antitumor | Induction of apoptosis in cancer cell lines | |

| Anti-inflammatory | Reduction in pro-inflammatory cytokines |

Case Study 1: Antimicrobial Efficacy

In a study examining the antimicrobial properties of benzenemethanamine derivatives, it was found that the presence of the chloro and nitro groups enhanced the lipophilicity of the compounds, leading to increased membrane permeability in bacterial cells. This resulted in significant inhibition of growth in several strains of gram-positive bacteria.

Case Study 2: Antitumor Activity

Another study focused on the anticancer potential of nitro-substituted aromatic amines. Results indicated that benzenemethanamine derivatives could induce cell cycle arrest and apoptosis in various cancer cell lines, suggesting a promising avenue for further research in cancer therapeutics.

Safety and Toxicity Considerations

While exploring the biological activities, it is essential to consider the safety profile of benzenemethanamine, N-butyl-3-chloro-5-nitro-. Compounds with nitro and chloro substituents have been associated with various toxicological effects, including:

- Cytotoxicity : Some studies report cytotoxic effects at high concentrations.

- Genotoxicity : Research indicates potential genotoxic effects due to DNA damage mechanisms associated with nitro groups.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.